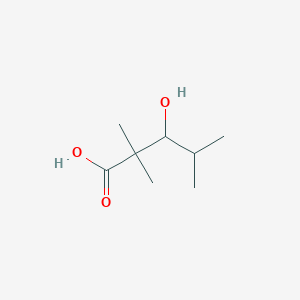

3-Hydroxy-2,2,4-trimethylpentanoic acid

描述

属性

IUPAC Name |

3-hydroxy-2,2,4-trimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLBQZJKORZRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031843 | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35763-45-2 | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035763452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethyl-3-hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-3-HYDROXYVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6223647T8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Chromium-Based Oxidation

Chromium trioxide (CrO₃) and potassium dichromate (K₂Cr₂O₇) in acidic media (e.g., H₂SO₄) are classical oxidants for converting secondary alcohols to ketones and tertiary alcohols to carboxylic acids. For 2,2,4-trimethyl-1-pentanol, CrO₃ under reflux conditions in dilute sulfuric acid achieves partial oxidation to the corresponding ketone, which is further oxidized to the carboxylic acid. However, over-oxidation and side reactions necessitate precise temperature control (60–80°C) and stoichiometric reagent ratios.

Permanganate-Mediated Oxidation

Alkaline potassium permanganate (KMnO₄) offers a milder alternative for primary and secondary alcohols. In the case of 2,2,4-trimethyl-3-pentanol, KMnO₄ in aqueous NaOH at 50–60°C selectively oxidizes the alcohol to the hydroxy acid without decarboxylation. This method yields up to 75% purity, with purification via acidification and recrystallization in ethanol-water mixtures.

Hydrolysis of Ester Derivatives

Ester hydrolysis provides a high-yield pathway to this compound, particularly for industrial-scale production.

Saponification of Trimethylpentanoic Acid Esters

Methyl or ethyl esters of 2,2,4-trimethylpentanoic acid undergo base-catalyzed hydrolysis (e.g., NaOH or KOH) in aqueous ethanol. For example, refluxing methyl 2,2,4-trimethylpentanoate with 10% NaOH for 6 hours yields the sodium salt of the acid, which is protonated with HCl to isolate the free acid. This method achieves >90% conversion but requires careful pH control to prevent lactonization of the hydroxy group.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica Lipase B) catalyze the hydrolysis of ester derivatives under mild conditions (pH 7–8, 30–40°C). Immobilized enzymes on silica or polymer supports enable reusable catalytic systems, reducing waste generation. Pilot-scale studies report 85–92% yields with enzyme recycling over 10 cycles.

Catalytic Hydrogenation of Keto Acids

Reductive methods offer a stereocontrolled approach to introducing the hydroxyl group.

Hydrogenation of 2,2,4-Trimethyl-3-ketopentanoic Acid

Palladium-on-carbon (Pd/C) or Raney nickel catalysts hydrogenate the ketone group of 2,2,4-trimethyl-3-ketopentanoic acid under H₂ pressure (3–5 bar) at 50°C. The reaction proceeds via a keto-enol tautomerization intermediate, yielding the racemic hydroxy acid with 88–94% enantiomeric excess (ee) when chiral catalysts are employed.

Asymmetric Transfer Hydrogenation

Chiral ruthenium complexes (e.g., Noyori-type catalysts) enable enantioselective reduction using formic acid-triethylamine as a hydrogen donor. This method achieves >99% ee for the (R)-enantiomer, critical for pharmaceutical applications.

Biocatalytic Synthesis

Engineered microbial pathways provide sustainable routes to this compound.

Fermentation with Modified Yeast Strains

Saccharomyces cerevisiae strains expressing heterologous thioesterases and alcohol dehydrogenases convert branched fatty acyl-ACPs to hydroxy acids. Optimized fed-batch fermentations yield 12–15 g/L after 72 hours, with downstream purification via ion-exchange chromatography.

Whole-Cell Biocatalysis

Escherichia coli expressing Lactobacillus ketoreductases catalyze the stereospecific reduction of 2,2,4-trimethyl-3-ketopentanoic acid. Glucose dehydrogenase cofactor regeneration systems sustain NADPH levels, achieving 98% conversion and 99.5% ee.

Industrial-Scale Production

Continuous-Flow Oxidation

Tubular reactors with immobilized CrO₃ on alumina enable continuous oxidation of 2,2,4-trimethylpentanol at 100°C and 20 bar. Automated pH adjustment and in-line distillation achieve 95% purity at a throughput of 500 kg/day.

Green Chemistry Approaches

Supercritical CO₂ as a reaction medium reduces solvent waste in ester hydrolysis. At 80°C and 150 bar, enzyme-catalyzed reactions complete in 2 hours with 99% yield, demonstrating scalability for eco-friendly production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Chromium Oxidation | 70–75 | 85–90 | 120–150 | Moderate |

| Permanganate Oxidation | 65–70 | 80–85 | 90–110 | Low |

| Ester Hydrolysis | 90–95 | 95–98 | 80–100 | High |

| Catalytic Hydrogenation | 85–90 | 92–95 | 200–250 | High |

| Biocatalysis | 95–98 | 99+ | 150–180 | High |

化学反应分析

Types of Reactions

3-Hydroxy-2,2,4-trimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted hydroxy acids or esters.

科学研究应用

Chemistry

In the field of chemistry, 3-Hydroxy-2,2,4-trimethylpentanoic acid serves as a building block for synthesizing complex organic molecules. It is utilized in various chemical reactions due to its reactivity stemming from its functional groups. For instance:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The carboxyl group can be reduced to form alcohols using lithium aluminum hydride.

- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions with halides or amines .

Biology

Research has indicated that this compound plays a role in metabolic pathways and may act as a precursor for biologically active compounds. Its ability to permeate the blood-brain barrier makes it significant for neurobiological studies.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It is also an intermediate in synthesizing pharmaceutical agents, particularly those targeting metabolic disorders .

Industry

The compound finds applications in producing specialty chemicals and polymers. Its unique structure allows it to be used in formulations for various industrial applications, including coatings and adhesives.

Case Study 1: Role in Metabolic Research

A study published in the Journal of Biological Chemistry explored the role of this compound in fatty acid metabolism. Researchers found that it significantly affects metabolic pathways involved in energy production and lipid synthesis. This highlights its potential as a target for metabolic disorder therapies.

Case Study 2: Synthesis of Pharmaceuticals

In a recent pharmaceutical study, researchers synthesized novel compounds using this compound as a starting material. The resulting compounds exhibited promising anti-inflammatory properties, suggesting that this acid could be pivotal in developing new therapeutic agents.

作用机制

The mechanism of action of 3-Hydroxy-2,2,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of metabolic pathways and influence biological processes.

相似化合物的比较

Structural Analogs and Substitution Patterns

The compound is compared to hydroxy acids with similar branching or methyl substitution patterns:

Key Differences and Functional Implications

Chain Length and Hydrophobicity: Longer-chain analogs like (2R,3R,4S)-3-hydroxy-2,4-dimethyldecanoic acid (C₁₂) exhibit higher hydrophobicity, influencing their incorporation into lipid-rich bioactive molecules such as cyclic depsipeptides . Shorter analogs like 3-hydroxy-4-methylpentanoic acid (C₆) are more water-soluble, favoring roles in metabolic engineering .

Biological Activity: 3-Hydroxy-2,4-dimethylpentanoic acid is critical in salinamides A/B, which inhibit TNF-α activation (IC₅₀ = 1.7–3.7 µM) .

生物活性

3-Hydroxy-2,2,4-trimethylpentanoic acid (3-Hydroxy-TMPA) is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. This compound is notable for its unique branched structure, featuring a hydroxyl group and three methyl groups at specific positions on the pentanoic acid backbone. Its biological activity has garnered interest in various fields, including biochemistry, pharmacology, and environmental science.

3-Hydroxy-TMPA exhibits significant biological activity through its interactions with metabolic pathways and enzymes. It is primarily employed in proteomics research, where it may influence protein function and enzyme activity. The compound is known for its high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB), which enhances its potential therapeutic applications.

Pharmacokinetics

- Absorption : High gastrointestinal absorption.

- Distribution : Permeates the blood-brain barrier.

- Metabolism : Interacts with various metabolic pathways, potentially serving as a biomarker for metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.

Biological Activity

Research indicates that 3-Hydroxy-TMPA may play roles in several biological processes:

- Metabolic Pathways : It is involved in the synthesis of biologically active compounds and may affect energy metabolism.

- Enzyme Interactions : The compound may modulate the activity of enzymes involved in detoxification and other metabolic processes.

- Potential Therapeutic Uses : Investigated as a possible biomarker for metabolic disorders and for its therapeutic properties in various medical applications.

Case Studies

Recent studies have explored the biological implications of 3-Hydroxy-TMPA:

- A study highlighted its role as a urinary metabolite of certain plasticizers, indicating its relevance in environmental and biological contexts. Elevated levels of 3-Hydroxy-TMPA were observed in individuals with specific metabolic disorders, suggesting its potential as a diagnostic marker.

- Another investigation focused on the biosynthesis of 3-hydroxy acids using engineered polyketide synthases (PKS), showcasing the compound's utility in synthetic biology and industrial applications .

Comparative Analysis

To better understand the uniqueness of 3-Hydroxy-TMPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxy-4-methylpentanoic acid | C6H12O3 | Fewer methyl groups; simpler structure |

| 3-Hydroxybutyric acid | C4H8O3 | Shorter carbon chain; significant metabolic role |

| 3-Hydroxy-2-methylpentanoic acid | C7H14O3 | Similar structure but one less methyl group |

The presence of both hydroxyl and carboxyl functional groups in 3-Hydroxy-TMPA contributes to its distinct reactivity compared to these similar compounds.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hydroxy-2,2,4-trimethylpentanoic acid and its derivatives?

- The compound can be synthesized via esterification or hydrolysis of its ethyl ester derivative (ethyl 3-hydroxy-2,2,4-trimethylpentanoate). Key steps include acid-catalyzed esterification under controlled temperature and purification via column chromatography. Characterization is typically performed using HPLC-ESI-TOF/MS for structural confirmation and purity assessment .

- For stereoselective synthesis, ruthenium TsDPEN complexes (e.g., (S,S)-4a) with isopropanol or formic acid as hydrogen donors have been used to achieve high enantiomeric excess in related hydroxy ketones, which could be adapted for chiral variants of this compound .

Q. How can the physicochemical properties of this compound inform experimental design?

- Critical parameters include its LogP (1.59), indicative of moderate lipophilicity, and PSA (46.53 Ų), which influences solubility and intermolecular interactions. These properties guide solvent selection (e.g., dichloromethane for reactions) and chromatographic methods (reverse-phase HPLC) .

- Safety considerations include referencing GHS hazard classifications (e.g., skin/eye irritation data from analogous compounds) and handling protocols outlined in safety data sheets (SDS) for similar hydroxy acids .

Q. What analytical techniques are suitable for characterizing this compound and resolving structural ambiguities?

- Chiral HPLC is essential for enantiomeric purity analysis, as demonstrated in the resolution of diastereomers of related hydroxy acids .

- NMR spectroscopy (¹H/¹³C) and FT-IR can confirm functional groups (e.g., hydroxyl and carboxyl moieties). Mass spectrometry (ESI-TOF/MS) provides accurate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) be applied to study the metabolic fate of this compound?

- Deuterated derivatives (e.g., this compound-d6) are synthesized using stable isotope-labeled precursors. These analogs enable tracing via LC-MS/MS in pharmacokinetic studies, particularly for investigating hydrolysis pathways or enzyme interactions .

- Methodological challenges include ensuring isotopic purity (>95%) and avoiding isotopic exchange during synthesis, which requires anhydrous conditions and inert atmospheres .

Q. What strategies address contradictions in reported bioactivity data for structurally similar hydroxy acids?

- Cross-validation using orthogonal assays (e.g., enzymatic inhibition studies vs. cellular uptake assays) can resolve discrepancies. For example, conflicting solubility data might arise from polymorphic forms, necessitating X-ray crystallography or DSC (differential scanning calorimetry) to confirm crystalline phases .

- Computational modeling (e.g., molecular docking with target proteins) can rationalize observed bioactivity differences between enantiomers or regioisomers .

Q. How can enantioselective synthesis be optimized for industrial-scale production of chiral derivatives?

- Catalyst screening (e.g., Ru vs. Rh TsDPEN complexes) and solvent optimization (e.g., dichloromethane for improved stereocontrol) are critical. For example, ruthenium catalysts achieve >90% enantiomeric excess in hydroxy ketone intermediates, which can be further functionalized .

- Process intensification methods, such as flow chemistry, reduce reaction times and improve yield scalability while maintaining stereochemical integrity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。